An In-Depth Technical Guide to the Chemical Properties of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to the Chemical Properties of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of the 6-Aminouracil Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Within this broad class of heterocycles, 6-aminouracil derivatives have emerged as particularly valuable building blocks, or "scaffolds," for the synthesis of novel therapeutic agents. Their inherent chemical functionalities allow for diverse modifications, leading to compounds with a wide spectrum of pharmacological activities. This guide focuses on a specific and important member of this family: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This compound, featuring a phenyl group at the N1 position, offers a unique combination of steric and electronic properties that influence its reactivity and biological interactions. Understanding its core chemical properties is paramount for its effective utilization in drug discovery and development. 6-aminouracil derivatives are known to exhibit a range of biological effects, including antibacterial, antitumor, antimalarial, antihypertensive, anti-allergic, analgesic, anti-inflammatory, antipyretic, and sedative properties.[1]
Physicochemical and Structural Properties
6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyluracil, is a solid, crystalline compound at room temperature.[2] The presence of the polar uracil ring and the nonpolar phenyl substituent imparts a balance of hydrophilicity and lipophilicity, which is a critical consideration in drug design for oral bioavailability and cell membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | Sigma-Aldrich[2] |
| Molecular Weight | 203.20 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 325°C | Juniper Publishers[1] |
| CAS Number | 2933-98-4 |
Structural Elucidation: A Spectroscopic Overview
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-8.0 ppm). The vinyl proton at the C5 position of the pyrimidine ring would likely appear as a singlet. The protons of the amino group at the C6 position would present as a broad singlet, and the N-H proton of the uracil ring would also be observable, with its chemical shift being solvent-dependent. For a related compound, the aromatic protons appear in the δ 7.22-7.58 ppm range, and two N-H protons are observed at δ 10.65 and 10.90 ppm.[1]
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¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the two carbonyl carbons (C2 and C4) in the downfield region (typically δ 150-170 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), while the C5 and C6 carbons of the pyrimidine ring would have distinct chemical shifts influenced by the amino and carbonyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality (typically in the range of 1650-1750 cm⁻¹). N-H stretching vibrations from the amino group and the ring nitrogen would be visible in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching bands from the phenyl group would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 203.20). Fragmentation patterns would likely involve the loss of small molecules such as CO, HNCO, and cleavage of the phenyl group.
Chemical Synthesis: Constructing the Core Scaffold
The synthesis of 6-aminouracil derivatives is well-established, typically involving the condensation of a β-keto ester or its equivalent with a urea derivative. For 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, a logical synthetic approach would involve the reaction of phenylurea with a suitable three-carbon electrophile, such as ethyl cyanoacetate, in the presence of a base.
A general method for the synthesis of 6-aminouracils involves mixing ethyl cyanoacetate with a urea derivative in anhydrous ethanol containing sodium ethoxide, followed by refluxing for several hours.[3] Acidification of the reaction mixture then precipitates the desired product.[3]
Figure 1: A generalized workflow for the synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione.
Reactivity Profile: A Versatile Chemical Hub
The chemical reactivity of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is dictated by the interplay of its constituent functional groups: the enamine-like system, the dione moiety, and the aromatic phenyl ring.
Electrophilic Substitution at C5
The 6-amino group, through resonance, increases the electron density at the C5 position of the pyrimidine ring, making it susceptible to electrophilic attack.[1] This enamine-like character is a key feature of its reactivity.
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Halogenation: Reaction with halogens, such as bromine in acetic acid, readily introduces a halogen atom at the C5 position.[1] This 5-halo derivative can then serve as a precursor for further functionalization.
